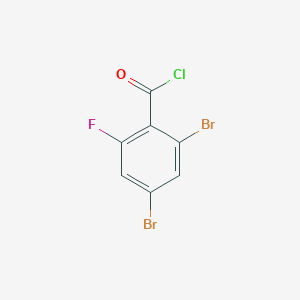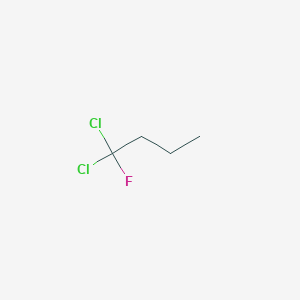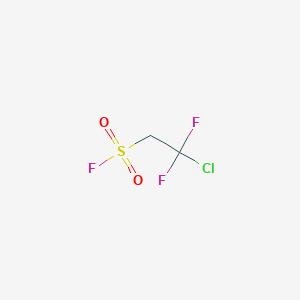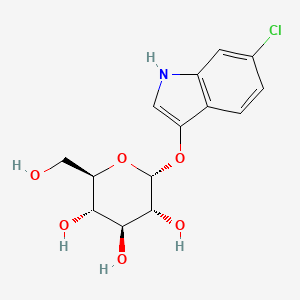
2,4-Dibromo-6-fluorobenzoyl chloride
Descripción general
Descripción
2,4-Dibromo-6-fluorobenzoyl chloride is a chemical compound with the CAS Number: 497181-20-1 . It has a molecular weight of 316.35 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of this compound involves the use of oxalyl dichloride and N,N-dimethyl-formamide in tetrahydrofuran and dichloromethane at 20 degrees Celsius for 1 hour . The product from this step is then dissolved in THF and dichloromethane, to which oxalyl chloride and DMF are sequentially added . The reaction mixture is stirred at room temperature for 1 hour, concentrated, and the residue is dissolved in dichloromethane . This is then slowly added to an ice-cold solution of 7N ammonia in methanol . After stirring at room temperature for 1 hour, it is concentrated, dissolved in ethyl acetate, and washed with water . The organic layer is dried over sodium sulfate and concentrated to give the title compound as a brown solid .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C7H2Br2ClFO/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2H . The InChI key is JHXLZDKMZOGVLP-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Crystallization Pathways
- Crystallization of Analogous Compounds : Research on compounds similar to 2,4-Dibromo-6-fluorobenzoyl chloride, such as 4-fluorobenzoyl chloride, reveals insights into crystallization pathways. A study on 4-fluorobenzoyl chloride, when quenched with liquid nitrogen, generated a new crystalline form, suggesting potential applications in understanding the crystallization processes of related compounds (Dikundwar & Row, 2014).
Structural Analysis and Molecular Conformation
- Gas Phase Molecular Structures : The molecular structures and conformational compositions of related halobenzoyl chlorides, including 2-fluorobenzoyl chloride, have been investigated. This research provides insights into the gas-phase behavior of similar compounds, potentially applicable to this compound (Johansen et al., 2013).
Photoinduced Reactions
- Photoinduced Rotamerization : Studies on o-fluorobenzoyl chloride, a structurally related compound, under UV light in a cryogenic Ar matrix, revealed photoinduced rotational isomerization and dissociation. This suggests potential research avenues in photochemistry for this compound (Tanaka et al., 2014).
Ortho Effect in Solvolysis
- Influence on Solvolysis Reactions : The solvolysis of similar compounds, like 2,6-difluorobenzoyl chloride, demonstrates the impact of substituent effects. This research provides a framework to understand how substituents in this compound might affect its reactivity (Park & Kevill, 2012).
Synthesis and Reactions
- Synthesis of Related Compounds : The synthesis processes for related compounds, such as 2,4-dichloro-5-fluorobenzoyl chloride, are reviewed. These processes offer insight into the potential synthetic pathways and methods for this compound (Ming & Tianyong, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dibromo-6-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXLZDKMZOGVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3041997.png)


![1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B3042002.png)







